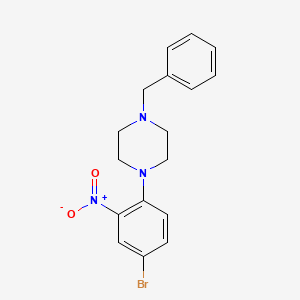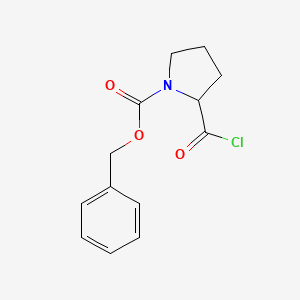
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester
Vue d'ensemble
Description
The compound “1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester” is a versatile material used in scientific research. It is part of the pyrrolidine family, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its sp3 hybridization, which contributes to the stereochemistry of the molecule . This saturated scaffold allows efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of these compounds has been studied, with the influence of steric factors on biological activity being a key focus .Applications De Recherche Scientifique
Esterification in Organic Synthesis
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester, as a specific type of carboxylic acid ester, is crucial in organic synthesis. A study by Takimoto et al. (1981) highlights the significance of esterification in the transformation of carboxylic acids, where various carboxylic acids are converted to their ester counterparts using condensing agents under mild conditions. This process is fundamental in producing diverse organic compounds, including pharmaceuticals and materials (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Synthesis of Schiff Bases and Antimicrobial Agents
The compound is also integral in the synthesis of Schiff bases, which are vital in creating antimicrobial agents. Al-Omar and Amr (2010) demonstrated the synthesis of pyridine-bridged carboxamide Schiff's bases using a similar compound, leading to significant antimicrobial activity. This application is particularly relevant in the development of new antibacterial and antifungal drugs (Al-Omar & Amr, 2010).
Chemoenzymatic Synthesis
The compound's derivatives play a role in chemoenzymatic synthesis. Felluga et al. (2001) explored the enzymatic resolution of chiral mixtures to obtain enantiopure methyl esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids. This approach is significant in producing enantiomerically pure compounds for pharmaceutical applications (Felluga, Pitacco, Prodan, Pricl, Visintin, & Valentin, 2001).
Orientations Futures
Propriétés
IUPAC Name |
benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYJZJSXDGJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

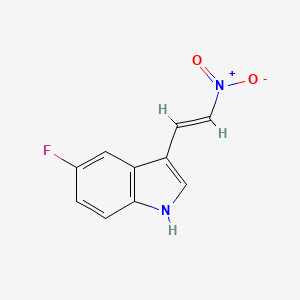
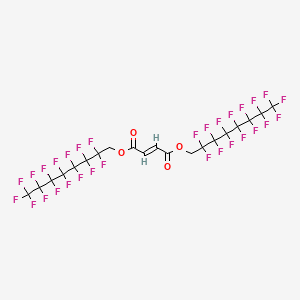
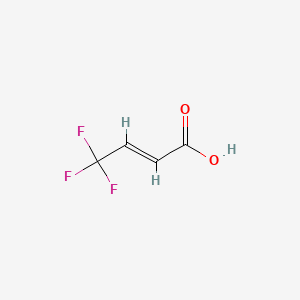
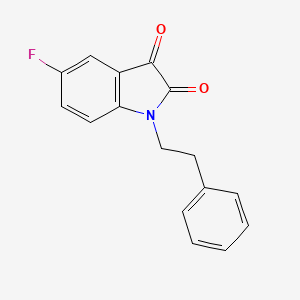
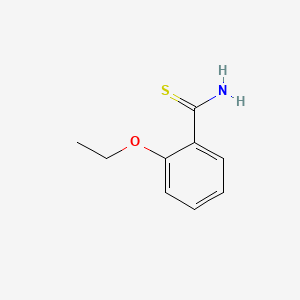
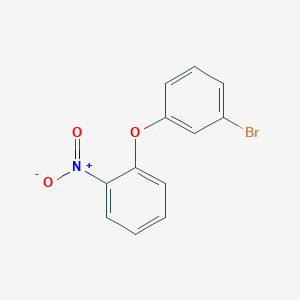
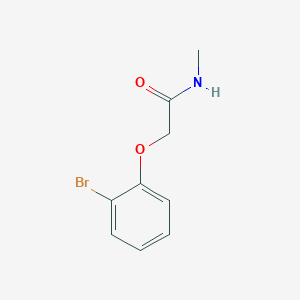
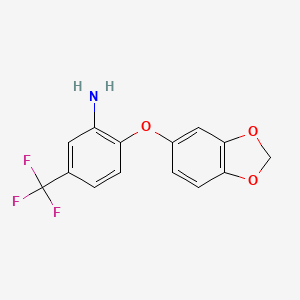
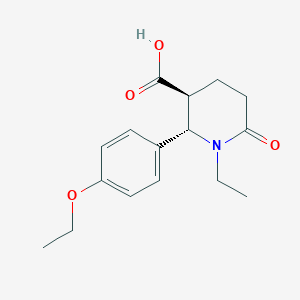
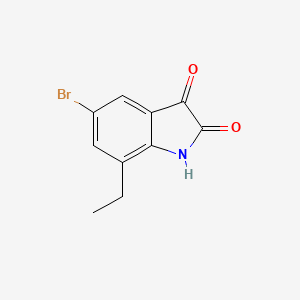

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
